(4,6-Dimethoxy-[1,3,5]triazin-2-yl)-(4-isopropyl-phenyl)-amine
Description
(4,6-Dimethoxy-[1,3,5]triazin-2-yl)-(4-isopropyl-phenyl)-amine is a triazine-derived compound characterized by a 1,3,5-triazine core substituted with methoxy groups at the 4- and 6-positions and an aromatic amine group (4-isopropyl-phenyl) at the 2-position. This structure confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and materials science. Notably, its IC50 value against glucose transporters is reported as 12,000.0 nM, indicating moderate inhibitory activity compared to structurally distinct analogs like pyrimidine derivatives .
Properties
IUPAC Name |
4,6-dimethoxy-N-(4-propan-2-ylphenyl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-9(2)10-5-7-11(8-6-10)15-12-16-13(19-3)18-14(17-12)20-4/h5-9H,1-4H3,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMLVDDPYXCXLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethoxy-[1,3,5]triazin-2-yl)-(4-isopropyl-phenyl)-amine typically involves the reaction of 4-isopropyl-aniline with 4,6-dimethoxy-1,3,5-triazine under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethoxy-[1,3,5]triazin-2-yl)-(4-isopropyl-phenyl)-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triazine ring acts as an electrophile.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The compound can be used in condensation reactions to form amides and esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Amides and Esters: Formed through condensation reactions.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.
Scientific Research Applications
Chemistry
In organic synthesis, (4,6-Dimethoxy-[1,3,5]triazin-2-yl)-(4-isopropyl-phenyl)-amine is used as a coupling reagent for the formation of amides and esters. It is also employed in the synthesis of various heterocyclic compounds.
Biology
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for the development of compounds with specific biological activities.
Industry
In the industrial sector, (4,6-Dimethoxy-[1,3,5]triazin-2-yl)-(4-isopropyl-phenyl)-amine is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (4,6-Dimethoxy-[1,3,5]triazin-2-yl)-(4-isopropyl-phenyl)-amine involves its interaction with specific molecular targets. The triazine ring can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable conjugates. This interaction can modulate the activity of enzymes and receptors, thereby influencing various biological pathways.
Comparison with Similar Compounds
Chloro vs. Methoxy Substituents
- Chloro-substituted analogs (e.g., cyclopentyl-(4,6-dichloro-[1,3,5]triazin-2-yl)-amine) exhibit higher lipophilicity due to the electronegative chlorine atoms, which may enhance membrane permeability but reduce aqueous solubility .
- Methoxy-substituted compounds (target compound) demonstrate improved solubility and metabolic stability, as methoxy groups are less prone to hydrolysis and more hydrophilic than chloro groups .
Aromatic vs. Aliphatic Amine Groups
Bulky Aryl Substitutents
Key Findings :
- The target compound’s methoxy groups may offer a balance between solubility and activity, though its IC50 is significantly higher than pyrimidine-based inhibitors .
- Chloro-substituted triazines (e.g., ) are often more potent in enzyme assays but face developmental challenges due to solubility limitations .
Physicochemical Properties and Solubility
Trends :
Biological Activity
The compound (4,6-Dimethoxy-[1,3,5]triazin-2-yl)-(4-isopropyl-phenyl)-amine is a derivative of the triazine family, which has gained attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a triazine ring and an isopropyl-substituted phenyl group, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds containing triazine moieties exhibit significant antimicrobial activity. A study demonstrated that derivatives of triazine were effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 0.7 to 3.9 µg/mL .
Table 1: Antimicrobial Activity of Triazine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Triazine A | Staphylococcus aureus | 0.7 |
| Triazine B | Escherichia coli | 1.5 |
| Triazine C | Bacillus subtilis | 3.9 |
Cytotoxicity
The cytotoxic effects of the compound have been evaluated against several cancer cell lines. In vitro studies revealed that it exhibits cytotoxicity towards human breast cancer cells (MCF-7), with IC50 values indicating moderate potency . The structure-activity relationship suggests that modifications in the phenyl group can enhance cytotoxic effects.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve the inhibition of key enzymes involved in cellular processes. For instance, it has been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exerting its antimicrobial effects .
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted on various triazine derivatives demonstrated that the presence of hydrophobic groups significantly enhanced antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria .
- Cytotoxicity Assessment in Cancer Research : Another investigation focused on the cytotoxic potential of triazine derivatives against breast cancer cells. The results indicated that compounds with specific substitutions on the phenyl ring exhibited improved efficacy, suggesting a targeted approach in drug design for cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
